2-iodo-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide
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Overview
Description
2-IODO-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an iodine atom, a trimethoxyphenyl group, and a benzohydrazide moiety, making it a subject of interest in organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of 2-IODO-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE typically involves the condensation reaction between 2-iodobenzohydrazide and 3,4,5-trimethoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
2-IODO-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group.
Scientific Research Applications
2-IODO-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2-IODO-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. Its trimethoxyphenyl group enhances its ability to interact with biological molecules, while the iodine atom contributes to its reactivity and potential as a therapeutic agent .
Comparison with Similar Compounds
2-IODO-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE can be compared with other similar compounds such as:
N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE: Lacks the iodine atom, which may result in different reactivity and biological activity.
2-IODO-N’-[(E)-(3,4,5-DIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE: Contains a dimethoxyphenyl group instead of a trimethoxyphenyl group, affecting its chemical properties and applications.
Properties
Molecular Formula |
C17H17IN2O4 |
---|---|
Molecular Weight |
440.23 g/mol |
IUPAC Name |
2-iodo-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H17IN2O4/c1-22-14-8-11(9-15(23-2)16(14)24-3)10-19-20-17(21)12-6-4-5-7-13(12)18/h4-10H,1-3H3,(H,20,21)/b19-10+ |
InChI Key |
ONCWZUAURFIMIJ-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
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